1-(4-Phenylcyclohexyl)ethanone

Description

Contextualization within Phenyl-Substituted Cyclohexane (B81311) Derivatives and Alkyl Aryl Ketones

The scientific interest in 1-(4-Phenylcyclohexyl)ethanone is best understood by first examining its parent chemical classes: phenyl-substituted cyclohexane derivatives and alkyl aryl ketones.

Alkyl Aryl Ketones: This class of compounds is characterized by a carbonyl group attached to both an aromatic (aryl) ring and an aliphatic (alkyl) chain. fiveable.me This structural arrangement makes them valuable intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and fragrances. fiveable.mechemistryviews.org The presence of both the aromatic ring and the carbonyl group allows for a variety of chemical transformations. fiveable.me The synthesis of alkyl aryl ketones is a significant area of research, with methods such as Friedel-Crafts acylation and modern palladium- or nickel-catalyzed cross-coupling reactions being prominent. chemistryviews.orgrsc.org The carbonyl group is central to many synthetic methods, acting as an electrophilic site or, through modern catalytic approaches, as a precursor to alkyl radicals. nih.gov

Academic Significance and Contemporary Research Directions in Organic Chemistry

The academic significance of this compound stems from its position at the intersection of fundamental stereochemical studies and applied synthetic chemistry. Research into related compounds focuses on several key areas:

Development of Novel Synthetic Methodologies: The synthesis of alkyl aryl ketones continues to be a focus of innovation. Researchers have developed efficient palladium-catalyzed carbonylative cross-coupling reactions to form these ketones from aryl iodides and alkyl bromides. chemistryviews.org Other approaches include nickel-catalyzed methods that couple alkyl halides with aryl acids. rsc.org These advancements aim to create more efficient and versatile pathways for constructing complex molecules.

Intermediates for Complex Molecules: Alkyl aryl ketones are recognized as crucial building blocks. fiveable.me They can be reduced to form secondary alcohols or alkanes, which serve as precursors for more intricate molecular architectures. fiveable.me Their functional group tolerance and reactivity make them suitable for the late-stage functionalization of natural products and other complex compounds. chemistryviews.org

Fundamental Conformational Analysis: The study of substituted cyclohexanes provides deep insights into stereochemistry and non-covalent interactions that govern molecular shape and stability. researchgate.net The conformational preference of the phenyl group, for instance, is a subject of both experimental and computational investigation, contributing to a more profound understanding of molecular dynamics. researchgate.netacs.org

This compound embodies the characteristics of both classes, making it a molecule where the interplay between the conformational biases of the substituted ring and the reactivity of the ketone group can be explored.

Structural Framework of this compound and its Research Relevance

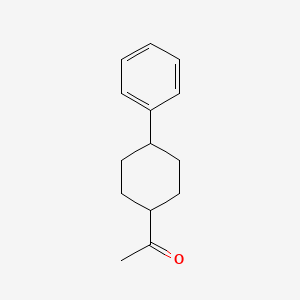

The specific structure of this compound consists of a cyclohexane ring substituted at two positions. A phenyl group is attached to the fourth carbon atom, and an acetyl group (a methyl ketone) is attached to the first carbon atom. This 1,4-disubstitution pattern on the cyclohexane ring gives rise to geometric isomerism, specifically cis and trans isomers. lookchem.com In the cis isomer, both the phenyl and acetyl groups are on the same face of the ring, leading to one axial and one equatorial substituent. In the trans isomer, they are on opposite faces, allowing for a conformation where both bulky groups can potentially occupy more stable equatorial positions. libretexts.org

The research relevance of this framework lies in its potential as a model system. It allows for the study of how the conformational state of the phenylcyclohexyl moiety might influence the chemical reactivity of the ketone's carbonyl group. Conversely, reactions at the ketone could potentially be directed to favor the formation of one stereoisomer over another.

Below are the key chemical properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 21060-30-0 lookchem.comchemicalbook.com |

| Molecular Formula | C14H18O lookchem.com |

| Molecular Weight | 202.29 g/mol lookchem.com |

| Predicted Boiling Point | 313.9 ± 31.0 °C lookchem.com |

| Predicted Density | 1.001 ± 0.06 g/cm³ lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylcyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,12,14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADKHEBRFDWZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290258 | |

| Record name | 1-(trans-4-Phenylcyclohexyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21060-31-1 | |

| Record name | 1-(trans-4-Phenylcyclohexyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(4-phenylcyclohexyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 4 Phenylcyclohexyl Ethanone

Retrosynthetic Analysis of the 1-(4-Phenylcyclohexyl)ethanone Molecular Architecture

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inicj-e.org For this compound, two primary disconnections guide the synthetic planning.

The most intuitive disconnection (Path A) is the carbon-carbon bond between the ethanone (B97240) (acetyl) group and the cyclohexyl ring. This disconnection is represented by a Friedel-Crafts acylation or a related reaction. It points to cyclohexylbenzene (B7769038) and an acetylating agent (like acetyl chloride or acetic anhydride) as the immediate precursors. This is a common and effective strategy for attaching acyl groups to aromatic or activated aliphatic rings. lkouniv.ac.inox.ac.uk

A second strategic disconnection (Path B) breaks the bond between the phenyl group and the cyclohexyl ring. This suggests a carbon-carbon bond formation step, often involving an organometallic reagent. This path leads to two possible sets of synthons: a nucleophilic phenyl anion equivalent (e.g., a phenyl Grignard reagent) reacting with an electrophilic cyclohexanone (B45756) derivative, or a nucleophilic cyclohexyl anion equivalent reacting with an electrophilic benzene (B151609) derivative. ox.ac.ukamazonaws.com

A functional group interconversion (FGI) is also a viable retrosynthetic step. For instance, the ketone could be formed via the oxidation of the corresponding secondary alcohol, 1-(4-phenylcyclohexyl)ethanol. This alcohol, in turn, can be disconnected via the strategies mentioned above.

Established and Emerging Synthetic Routes to the this compound Core

Building on the retrosynthetic analysis, several established and emerging routes have been developed to synthesize the this compound core. These methods leverage fundamental organic reactions, including the use of organometallic reagents, strategies for ring construction, and various acylation techniques.

Applications of Organometallic Reagents (e.g., Grignard Reagents) in Carbonyl Addition and Formation

Organometallic reagents, particularly Grignard reagents (RMgX), are powerful tools for forming carbon-carbon bonds. bohrium.com One synthetic pathway to an intermediate of this compound involves the reaction of phenylmagnesium bromide with a hindered nitrile. Specifically, 1-piperidinocyclohexanecarbonitrile (B162700) can be treated with phenylmagnesium bromide to replace the cyano group with a phenyl group, yielding 1-(1-phenylcyclohexyl)piperidine. mdma.ch While not the target ketone itself, this demonstrates the feasibility of using a phenyl Grignard reagent to construct the core phenylcyclohexyl scaffold.

A more direct, albeit multi-step, approach using organometallics would involve the addition of a phenyl Grignard reagent to a cyclohexanone derivative. For instance, the reaction of phenylmagnesium bromide with 4-cyanocyclohexanone would yield, after workup, 4-cyano-4-phenylcyclohexanol. prepchem.com This tertiary alcohol could then undergo further transformations to arrive at the target ketone, although this route is more complex.

Alternatively, aldehydes can be converted to unsymmetrical ketones in a one-pot process by adding an organolithium reagent followed by oxidation. organic-chemistry.org This strategy could be adapted by using 4-phenylcyclohexanecarbaldehyde (B75294) and methyllithium, followed by an in-situ oxidation step to yield this compound.

Strategies for the Construction of the Cyclohexyl Ring with Phenyl Substitution

A crucial component of the synthesis is the formation of the 4-phenylcyclohexyl moiety. A highly efficient industrial method to produce the key precursor, cyclohexylbenzene, is the selective catalytic hydrogenation of biphenyl. researchgate.netgoogle.com This process reduces one of the two aromatic rings while leaving the other intact. Catalysts based on nickel, copper, or platinum are often employed, and reaction conditions can be tuned to achieve high selectivity for cyclohexylbenzene over the fully hydrogenated product, bicyclohexyl. bohrium.comresearchgate.net

Another approach involves the Friedel-Crafts alkylation of benzene with a cyclohexene (B86901) derivative, although this can be prone to rearrangements and polyalkylation. byjus.comlibretexts.org A more controlled method starts with p-phenylphenol, which can be hydrogenated using a Raney nickel catalyst to produce 4-phenylcyclohexanol (B47007), predominantly as the trans isomer. prepchem.com This alcohol is a direct precursor that can be oxidized to the corresponding ketone, 4-phenylcyclohexanone (B41837), which can then be further functionalized.

Similarly, 4-hydroxybenzoic acid or its esters can be hydrogenated to form 4-hydroxycyclohexanecarboxylic acid. This intermediate can then undergo a Friedel-Crafts reaction with benzene in the presence of a Lewis acid like aluminum chloride to yield trans-4-phenylcyclohexanecarboxylic acid. google.comgoogle.com This acid can then be converted to the target ketone through various methods.

Acylation and Related Carbonyl-Forming Reactions for the Ethanone Moiety

The most direct method for introducing the ethanone group onto the pre-formed cyclohexylbenzene ring is the Friedel-Crafts acylation. byjus.commasterorganicchemistry.com In this reaction, cyclohexylbenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com

The mechanism involves the following steps:

The Lewis acid activates the acetyl chloride, forming a highly electrophilic acylium ion (CH₃CO⁺). byjus.commasterorganicchemistry.com

The cyclohexylbenzene, acting as a nucleophile, attacks the acylium ion. The cyclohexyl group is an ortho-, para-directing activator, leading to substitution primarily at the para position due to less steric hindrance.

A deprotonation step restores the aromaticity of the benzene ring, yielding the final product, p-cyclohexylacetophenone (an alternative name for this compound), and regenerating the catalyst. byjus.com

This reaction is generally efficient but requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste.

Stereocontrolled Synthesis Approaches for Cyclohexane (B81311) Ring Conformation

The 1,4-disubstituted cyclohexane ring in this compound can exist as two geometric isomers: cis and trans. The relative orientation of the phenyl and acetyl groups is determined by the stereochemistry of the cyclohexane precursor and the reaction conditions. Generally, the trans isomer, where both substituents can occupy equatorial positions, is thermodynamically more stable than the cis isomer.

Synthetic strategies often yield the trans isomer as the major product. For example, the catalytic hydrogenation of p-phenylphenol to 4-phenylcyclohexanol predominantly forms the trans product. prepchem.com Similarly, methods for producing trans-4-phenylcyclohexanecarboxylic acid have been specifically developed. google.com Subsequent conversion of these trans-configured intermediates, such as oxidation of the alcohol or transformation of the carboxylic acid, will largely retain the stereochemistry, leading to trans-1-(4-phenylcyclohexyl)ethanone.

Stereoselective synthesis can be achieved by carefully choosing the synthetic route. For instance, Julia-Kocienski olefination is a method known for producing trans-alkenes with high stereoselectivity, and related principles can be applied to the synthesis of substituted rings. organic-chemistry.org Lipase-catalyzed kinetic resolution is another technique that can be used to separate enantiomers of chiral precursors like trans-2-phenylcyclohexanol, demonstrating the potential for high levels of stereocontrol in related systems. orgsyn.org

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, sustainability, and scalability of ketone synthesis, advanced techniques and process optimization are areas of active research. One major focus is the development of "one-pot" procedures that combine multiple reaction steps into a single operation, reducing waste and saving time. rsc.orgnih.gov For example, methods have been developed for the one-pot synthesis of aromatic ketones directly from primary alcohols or from aldehydes and hydrocarbons, bypassing the need to isolate intermediate compounds. organic-chemistry.orgrsc.orgjst.go.jp

Process optimization also involves the use of more environmentally benign and reusable catalysts. Instead of stoichiometric Lewis acids in Friedel-Crafts acylations, solid acid catalysts like Amberlyst-15 have been shown to be effective for synthesizing ketones, offering the advantages of easy separation and recyclability. acs.org The decarboxylative ketonization reaction, which converts carboxylic acids to ketones over metal oxide catalysts at high temperatures, is another area of interest, particularly for its potential use with renewable feedstocks. bohrium.comresearchgate.net

For large-scale production, continuous-flow synthesis is gaining traction over traditional batch processing. Flow chemistry can offer better control over reaction parameters, improved safety, and higher throughput, making it an attractive option for the industrial synthesis of chemical compounds. researchgate.net These advanced methodologies represent the future of synthesizing molecules like this compound, aiming for more economical and sustainable production. nih.gov

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of this compound, a ketone featuring a phenyl-substituted cyclohexane ring, can be approached through various synthetic methodologies. This article explores key strategies, including the development of efficient one-pot and multi-component reactions, the application of catalytic methods, and the integration of sustainable chemistry principles in its synthetic design.

1 Development of One-Pot and Multi-Component Reaction Sequences

The efficient construction of complex molecules like this compound can be significantly enhanced by the use of one-pot and multi-component reactions. These approaches offer advantages in terms of reduced waste, time, and resource utilization by combining multiple synthetic steps into a single operation without the isolation of intermediates.

While a specific one-pot synthesis for this compound is not extensively documented, a conceptual approach can be envisioned through a tandem Friedel-Crafts alkylation/acylation sequence. This strategy would involve the reaction of a benzene substrate with a suitable cyclohexene derivative and an acylating agent in a single reaction vessel. For instance, the reaction could theoretically proceed by the initial alkylation of benzene with a cyclohexene precursor, followed by an in-situ acylation.

Multi-component reactions (MCRs) represent another powerful strategy for the synthesis of complex cyclic structures. libretexts.orgyoutube.com These reactions involve the simultaneous combination of three or more starting materials to form a single product that incorporates a substantial portion of all the reactants. libretexts.orgyoutube.com Although a direct MCR for this compound is not prominently described, the principles of MCRs are actively applied in the synthesis of highly substituted cyclohexanone and other cyclic ketone derivatives. organic-chemistry.org

2 Catalytic Methodologies in the Synthesis of Substituted Ethanones and Cyclohexanes

Catalysis plays a pivotal role in the synthesis of substituted ethanones and cyclohexanes, offering pathways with enhanced selectivity, efficiency, and sustainability. Two primary catalytic routes are particularly relevant for the synthesis of this compound: Friedel-Crafts acylation and the catalytic hydrogenation of an aromatic precursor.

Friedel-Crafts Acylation:

A direct and classical approach to introduce the acetyl group is through the Friedel-Crafts acylation of phenylcyclohexane (B48628). byjus.comwikipedia.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (e.g., acetyl chloride or acetic anhydride). byjus.comwikipedia.org The reaction proceeds via the formation of an acylium ion, which then attacks the phenyl ring of phenylcyclohexane. byjus.com

| Catalyst System | Acylating Agent | Typical Conditions | Key Features |

| AlCl₃ (stoichiometric) | Acetyl chloride | Anhydrous conditions, inert solvent | Traditional method, high reactivity. byjus.comwikipedia.org |

| Solid Acid Catalysts (e.g., Zeolites, Montmorillonite clays) | Acetic anhydride | Elevated temperatures | Heterogeneous, reusable, and more environmentally benign. researchgate.net |

| Methanesulfonic anhydride | Acetic acid | Solvent-free or minimal solvent | Metal- and halogen-free, produces biodegradable waste. organic-chemistry.orgacs.org |

Catalytic Hydrogenation:

An alternative and often "greener" route involves the catalytic hydrogenation of 4-phenylacetophenone. In this method, the aromatic ring of the starting material is selectively reduced to a cyclohexane ring, while the ketone functional group remains intact. libretexts.org This transformation typically requires a heterogeneous catalyst and a source of hydrogen. beilstein-journals.orgnih.gov The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity and avoid over-reduction of the ketone. beilstein-journals.org

| Catalyst | Hydrogen Source | Typical Conditions | Selectivity |

| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature and pressure | Good for selective alkene hydrogenation, but may require harsher conditions for arene reduction. libretexts.orgbeilstein-journals.org |

| Rhodium on Carbon (Rh/C) | H₂ gas | Elevated pressure and temperature | More effective for the hydrogenation of aromatic rings. libretexts.org |

| Platinum-based catalysts | H₂ gas | High pressure | Can be used for arene hydrogenation. |

| Iron Pincer Complexes | H₂ gas | Mild conditions (e.g., 5 bar H₂) | Emerging as efficient and sustainable catalysts for ketone hydrogenation. acs.org |

3 Sustainable Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. The goal is to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, waste reduction, and the use of less hazardous substances. acs.org

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product, is a key consideration. Catalytic hydrogenation, for example, can exhibit high atom economy as it involves the addition of hydrogen atoms.

Waste Prevention: Traditional Friedel-Crafts acylations using stoichiometric amounts of AlCl₃ generate significant amounts of acidic waste during workup. researchgate.netresearchgate.net The development of catalytic and reusable solid acid catalysts addresses this issue by minimizing waste streams. researchgate.netresearchgate.net Similarly, solvent-free or solvent-minimized reactions, such as those using methanesulfonic anhydride, contribute to waste prevention. organic-chemistry.org

Use of Safer Solvents and Reagents: Green chemistry encourages the use of less toxic and more environmentally benign solvents and reagents. The move away from halogenated solvents and hazardous Lewis acids like AlCl₃ towards greener alternatives is a significant step in this direction. organic-chemistry.orgacs.org For instance, employing carboxylic acids as acylating agents with non-metallic activators presents a safer alternative to acyl chlorides. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a primary goal of green chemistry to reduce energy consumption. acs.org While some catalytic hydrogenations may require elevated conditions, the development of highly active catalysts, such as certain iron pincer complexes, allows for reactions to proceed under milder conditions. acs.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Elucidation of Reaction Mechanisms Involving 1 4 Phenylcyclohexyl Ethanone

Mechanistic Investigations of Nucleophilic Addition to the Ethanone (B97240) Carbonyl

The most significant reaction pathway for 1-(4-phenylcyclohexyl)ethanone involves the nucleophilic addition to the carbonyl group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. ncert.nic.in

The general mechanism begins with the attack of a nucleophile on the carbonyl carbon. This step changes the hybridization of the carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. ncert.nic.inmasterorganicchemistry.com This intermediate is then typically protonated by the solvent or during a workup step to yield the final alcohol product. ncert.nic.inyoutube.com The addition can be reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles like hydride reagents (e.g., from LiAlH₄ or NaBH₄) or organometallic reagents lead to irreversible additions. masterorganicchemistry.comuop.edu.pk

For cyclic ketones such as this, the stereochemistry of the nucleophilic attack is a crucial aspect. The nucleophile can approach the carbonyl from either the axial or equatorial face of the cyclohexyl ring. acs.org The preferred trajectory is determined by a combination of steric and electronic factors.

Steric Hindrance: The approach of the nucleophile is sterically hindered by the presence of axial hydrogen atoms at the C-3 and C-5 positions (relative to the carbonyl group at C-1). gatech.edu This factor generally disfavors axial attack, especially for bulky nucleophiles. acs.org

Electronic Effects (Torsional Strain): The Felkin-Anh model and subsequent computational studies suggest that the transition state's stability is also influenced by torsional strain and stereoelectronic effects. gatech.eduresearchgate.net Axial attack is often electronically favored for small nucleophiles because it avoids eclipsing interactions between the newly forming bond and the adjacent equatorial C-H bonds in the transition state. researchgate.net

In this compound, the large phenyl group at the C-4 position will predominantly occupy the equatorial position to minimize steric strain, locking the cyclohexane (B81311) ring into a specific chair conformation. This conformational rigidity significantly influences the facial selectivity of the nucleophilic attack on the carbonyl group.

| Attack Trajectory | Controlling Factors | Favored by | Outcome |

|---|---|---|---|

| Axial Attack | Electronic (Torsional Strain) | Small Nucleophiles (e.g., LiAlH₄) | Equatorial Alcohol |

| Equatorial Attack | Steric Hindrance | Bulky Nucleophiles (e.g., L-Selectride) | Axial Alcohol |

Pathways of Functionalization and Transformation of the Cyclohexyl Ring

Beyond reactions at the carbonyl, the cyclohexyl ring itself can be modified. A primary pathway begins with the reduction of the ketone to the corresponding alcohol, 1-(4-phenylcyclohexyl)ethanol. This alcohol can then undergo further transformations.

Oxidation: The secondary alcohol can be oxidized back to the parent ketone using various oxidizing agents like chromic acid. The rate of oxidation is dependent on the conformation of the hydroxyl group; axial alcohols tend to react faster than equatorial alcohols due to the relief of steric strain in the transition state. spcmc.ac.inyoutube.com

Dehydration: Acid-catalyzed dehydration of the alcohol can lead to the formation of an alkene, primarily yielding 1-ethenyl-4-phenylcyclohexene or 1-ethylidene-4-phenylcyclohexane, depending on the reaction conditions and the regioselectivity of elimination (Zaitsev vs. Hofmann).

Nuclear Hydrogenation: A significant transformation is the hydrogenation of the aromatic phenyl ring. Under specific catalytic conditions, such as using a ruthenium-on-carbon catalyst with pressurized hydrogen, the phenyl group can be reduced to a cyclohexyl group. google.com This reaction converts this compound into 1-(bicyclohexyl-4-yl)ethanone. This process is generally chemoselective, targeting the arene ring while leaving the ketone intact, although over-reduction of the ketone can occur. acs.org

Photochemical reactions, such as Norrish Type-I cleavage, are known for cyclic ketones and could lead to ring-opening, forming unsaturated aldehydes. nih.gov However, the efficiency of this pathway depends on factors like ring strain and the specific photochemical conditions employed. nih.gov

Phenyl Ring Reactivity and Substitution Mechanisms

The phenyl ring of this compound can participate in aromatic substitution reactions. The existing substituent, a 1-acetylcyclohexyl group, influences the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The acetyl group on the adjacent ring acts as a deactivating group due to its electron-withdrawing nature, which is transmitted through the cyclohexyl spacer. This deactivation makes the phenyl ring less reactive towards electrophiles than benzene (B151609). The substituent directs incoming electrophiles primarily to the meta positions, with some para substitution possible depending on the steric bulk of the electrophile and the reaction conditions. Typical electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would yield primarily 1-(4-(3-nitrophenyl)cyclohexyl)ethanone.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would result in the corresponding meta-halo-substituted product.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group at the meta position.

Nucleophilic Aromatic Substitution: This type of reaction is generally difficult on this substrate because it lacks strong electron-withdrawing groups directly attached to the phenyl ring (like a nitro group). libretexts.org For nucleophilic aromatic substitution to occur, harsh reaction conditions or the introduction of activating groups would be necessary. The mechanism typically proceeds through a high-energy Meisenheimer complex intermediate. libretexts.org

Computational Delineation of Transition States and Reaction Energetics

Computational chemistry provides powerful tools for elucidating the complex mechanisms, transition states, and energy profiles of reactions involving this compound. bohrium.com

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to map potential energy surfaces for chemical reactions. rsc.orgresearchgate.net For reactions of this compound, these calculations can:

Locate Transition States: Algorithms can identify the first-order saddle points on the potential energy surface, which correspond to the transition states of reaction steps. rsc.orgresearchgate.net

Trace Reaction Paths: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from a transition state down to the corresponding reactants and products, confirming the connection. rsc.org

Automate Pathway Discovery: Advanced methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically explore reaction pathways without prior assumptions, potentially discovering novel or competitive reaction channels. nih.govrsc.org

These computational tools allow for the detailed investigation of reaction mechanisms, such as nucleophilic addition or pericyclic reactions, by providing the geometries and energies of all relevant stationary points (reactants, intermediates, transition states, and products). rsc.orgresearchgate.net

The reduction of cyclohexanones by metal hydrides has been extensively studied computationally. acs.orgnih.gov These studies provide a framework for understanding the reduction of this compound. Key findings from computational analyses include:

Transition State Models: Calculations have refined the understanding of the transition state for hydride attack. The geometry of the approach (the Bürgi-Dunitz angle) and the role of the cation (e.g., Li⁺ or Na⁺) in coordinating with the carbonyl oxygen to polarize the C=O bond and stabilize the developing negative charge are critical features that can be modeled. gatech.edu

Reagent-Dependent Selectivity: Computational models can explain why small hydrides like LiAlH₄ favor axial attack, while bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride) favor equatorial attack due to steric repulsion. acs.org The calculations quantify the energy differences between the axial and equatorial attack transition states.

The conformational preferences of the substituted cyclohexane ring are paramount in determining its reactivity. spcmc.ac.in The 4-phenyl substituent strongly favors an equatorial position, which in turn influences the accessibility of the carbonyl faces.

Computational studies are essential for analyzing these effects:

Conformer Energies: The relative energies of different chair and boat conformations can be calculated to determine the dominant ground-state geometry. For 4-substituted cyclohexanones, twist-boat conformers can sometimes play a role in reactions, a possibility that can be explored computationally. acs.orgnih.gov

Stereoselectivity Prediction: By calculating the activation energies for nucleophilic attack on the two faces of the carbonyl in the lowest energy conformer, a prediction of the major and minor product distribution can be made. acs.org For example, the energy barrier for axial attack leading to the equatorial alcohol can be compared to the barrier for equatorial attack leading to the axial alcohol. This approach provides a quantitative basis for the principles of steric hindrance and torsional strain. researchgate.net

| Computational Method | Application to this compound | Insights Gained |

|---|---|---|

| DFT/IRC | Mapping nucleophilic addition pathway | Geometry and energy of tetrahedral intermediate and transition state. rsc.org |

| AFIR/RCMC | Exploring alternative reaction pathways (e.g., rearrangements) | Discovery of competitive or unforeseen reaction mechanisms. nih.govrsc.org |

| Transition State Modeling | Analyzing hydride reduction | Role of cation, solvent, and steric bulk of the hydride reagent. acs.orggatech.edu |

| Conformational Analysis | Predicting stereochemical outcome | Energy difference between axial vs. equatorial attack pathways. researchgate.netnih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of 1 4 Phenylcyclohexyl Ethanone

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are instrumental in identifying the characteristic functional groups present in 1-(4-phenylcyclohexyl)ethanone.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis

The FTIR spectrum of this compound is expected to be dominated by several key absorptions:

C=O (Carbonyl) Stretching: A strong and sharp absorption band is anticipated in the region of 1700-1725 cm⁻¹, characteristic of the carbonyl group in a ketone. For instance, 1-cyclohexylethanone (B3024942) exhibits a C=O stretch at approximately 1710 cm⁻¹. nist.gov

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the phenyl ring.

Aliphatic C-H Stretching: Strong absorptions are predicted just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, arising from the C-H stretching vibrations of the cyclohexyl and acetyl methyl groups.

Aromatic C=C Stretching: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, representing the skeletal vibrations of the phenyl ring.

CH₂ Bending (Scissoring): A characteristic absorption for the cyclohexyl methylene (B1212753) groups is expected around 1450 cm⁻¹.

C-H Bending: Bands corresponding to the in-plane and out-of-plane bending of the aromatic C-H bonds are anticipated in the 1000-1300 cm⁻¹ and 690-900 cm⁻¹ regions, respectively. The substitution pattern on the phenyl ring will influence the exact position of these bands.

Table 1: Predicted FTIR Characteristic Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretching | 1700 - 1725 | Strong, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| CH₂ | Bending (Scissoring) | ~1450 | Medium |

| Aromatic C-H | Out-of-Plane Bending | 690 - 900 | Medium to Strong |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Structural Insights

Experimental Raman spectra for this compound are not available in the public domain. However, a theoretical analysis based on related structures such as cyclohexanone (B45756) and various ketones can provide insight into the expected Raman active modes. researchgate.netresearchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the Raman spectrum of this compound would be expected to show strong signals for:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl group, typically appearing as a strong, sharp band around 1000 cm⁻¹, would be a prominent feature. Other aromatic C=C stretching vibrations would also be clearly visible.

C-C Skeletal Vibrations: The carbon-carbon single bond vibrations of the cyclohexane (B81311) ring would contribute to the fingerprint region of the spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that can provide significantly enhanced Raman signals for molecules adsorbed onto a nanostructured metal surface. jeol.co.jp While no SERS studies have been conducted on this compound, this technique could offer valuable information regarding the molecule's orientation and interaction with the metal surface. The enhancement effect is highly dependent on the proximity and orientation of specific functional groups to the surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

Although dedicated ¹H and ¹³C NMR spectra for this compound are not found in the reviewed literature, a detailed prediction of the chemical shifts can be made by analyzing the spectra of analogous compounds like 4-phenylcyclohexanone (B41837) and other substituted ethanones. nih.govuni-ruse.bgresearchgate.net

Predicted ¹H NMR Spectrum:

Phenyl Protons: The protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.1 and 7.4 ppm.

Cyclohexyl Protons: The protons on the cyclohexane ring will exhibit complex multiplets in the upfield region, generally between δ 1.2 and 2.6 ppm. The proton at the C4 position (attached to the phenyl group) and the proton at the C1 position (attached to the acetyl group) would likely be deshielded and appear at the lower end of this range.

Acetyl Protons: The three protons of the methyl group in the acetyl moiety are expected to appear as a sharp singlet, likely around δ 2.1 ppm.

Predicted ¹³C NMR Spectrum:

Carbonyl Carbon: The carbon of the carbonyl group is the most deshielded and is expected to have a chemical shift in the range of δ 208-215 ppm.

Aromatic Carbons: The carbons of the phenyl ring are anticipated to resonate in the region of δ 125-148 ppm. The ipso-carbon (the carbon attached to the cyclohexyl ring) would have a distinct chemical shift.

Cyclohexyl Carbons: The carbons of the cyclohexane ring are expected to appear in the aliphatic region, typically between δ 25 and 50 ppm. The C1 and C4 carbons will be the most deshielded within this group due to the attachment of the acetyl and phenyl groups, respectively.

Acetyl Carbon: The methyl carbon of the acetyl group is expected to have a chemical shift in the upfield region, around δ 25-30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.1 - 7.4 (m) | 125 - 148 |

| Cyclohexyl Protons | 1.2 - 2.6 (m) | 25 - 50 |

| Acetyl Protons | ~2.1 (s) | 25 - 30 |

| Carbonyl Carbon | - | 208 - 215 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the different protons on the cyclohexane ring and potentially between the benzylic proton and the adjacent aromatic protons.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would be crucial for assigning the specific chemical shifts of each carbon atom in the cyclohexane ring and the phenyl group.

Investigations of Conformational Dynamics and Isomer Discrimination via NMR

The cyclohexane ring in this compound can exist in different conformations, primarily the chair form. The substituents (phenyl and acetyl groups) can be in either axial or equatorial positions. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation and the stereochemical relationship (cis/trans) between the substituents.

The relative orientation of the phenyl and acetyl groups (cis or trans) will significantly impact the chemical shifts and coupling constants of the cyclohexyl protons. For instance, the width of the signal for the proton at C1 can indicate its axial or equatorial orientation, which in turn provides information about the conformation of the ring and the stereochemistry of the molecule. Variable-temperature NMR studies could also be employed to investigate the dynamics of conformational exchange.

Solvent and Protonation Effects on NMR Chemical Shifts and Coupling Patterns

The local chemical environment of a nucleus, influenced by factors such as solvent and protonation state, significantly affects its nuclear magnetic resonance (NMR) chemical shifts and coupling patterns. The polarity of the solvent can induce changes in the electron density around the protons and carbons of a molecule, leading to shifts in their resonance frequencies. unn.edu.ngresearchgate.net

For this compound, the protons on the carbon alpha to the carbonyl group are deshielded and are expected to resonate in the range of 2.1–2.6 ppm. openochem.org Protons further away from the electron-withdrawing carbonyl group, such as those on the cyclohexyl ring, would appear more upfield. openochem.org In different deuterated solvents, the chemical shifts can vary. For instance, moving from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can cause notable changes in the chemical shifts of nearby protons. unn.edu.ngresearchgate.net This is due to the differential stabilization of the ground and excited states of the molecule by the solvent. A more polar solvent will typically cause protons on or near a polar functional group to shift downfield. unn.edu.ng

Protonation of the carbonyl oxygen atom would have a pronounced effect on the NMR spectrum. Upon protonation, the electron-withdrawing effect of the carbonyl group is substantially increased, leading to a significant downfield shift of the α-protons. rsc.orgscispace.comresearchgate.net The carbonyl carbon itself, which typically resonates in the 190–220 ppm range in ¹³C NMR, would also experience a significant downfield shift. openochem.org The coupling constants (J-values) between adjacent protons can also be affected by changes in solvent and protonation, as these can alter the dihedral angles between protons, although these effects are generally less pronounced than the changes in chemical shifts. acs.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound in Different Solvents

| Proton Group | Expected Chemical Shift in CDCl₃ (ppm) | Expected Chemical Shift in DMSO-d₆ (ppm) | Rationale for Shift |

|---|---|---|---|

| Acetyl Protons (-COCH₃) | ~2.1-2.2 | ~2.2-2.3 | Slight downfield shift due to increased polarity of DMSO. |

| Cyclohexyl Protons (α to C=O) | ~2.4-2.6 | ~2.5-2.7 | Significant downfield shift due to proximity to the polar carbonyl group. |

| Other Cyclohexyl Protons | ~1.2-1.9 | ~1.2-2.0 | Less affected by solvent polarity. |

| Phenyl Protons | ~7.1-7.3 | ~7.1-7.4 | Minor changes expected. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₈O), the nominal molecular weight is 202 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

The fragmentation of ketones is characterized by specific cleavage patterns. libretexts.orglibretexts.org A common fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. youtube.comslideshare.net For this compound, this would result in the formation of an acylium ion. Another potential fragmentation is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available for transfer. youtube.comyoutube.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. clearchemlabs.com For this compound, with a molecular formula of C₁₄H₁₈O, the exact mass can be calculated. This high precision enables the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Typical HRMS Accuracy (ppm) |

|---|---|---|

| C₁₄H₁₈O | 202.135765 | < 5 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to further investigate the fragmentation pathways of a selected precursor ion. nih.govresearchgate.net In an MS/MS experiment, the molecular ion or a specific fragment ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. This provides detailed structural information and helps to confirm the identity of the compound. nih.govresearchgate.netnih.gov

For this compound, the primary fragmentation would likely involve α-cleavage. The major fragment ions expected would be from the loss of the methyl group or the phenylcyclohexyl group.

Table 3: Predicted Major EI-MS Fragmentation of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₄H₁₈O]⁺˙ | Molecular Ion |

| 187 | [M - CH₃]⁺ | Loss of a methyl radical |

| 159 | [C₁₂H₁₅]⁺ | Loss of acetyl radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. amazonaws.comnih.gov These methods are highly effective for assessing the purity of this compound and for differentiating it from its isomers. fishersci.comuta.edu

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass spectra for identification. amazonaws.com Different isomers of this compound, such as those with the phenyl group at the 2- or 3-position of the cyclohexyl ring, would likely have different retention times in the GC, allowing for their separation and individual identification.

LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally labile. clearchemlabs.comnih.gov For this compound, reversed-phase LC could be employed to separate it from impurities. The mass spectrometer detector would then provide confirmation of the molecular weight and structural information. fishersci.com

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy is a powerful hyphenated technique that provides an additional layer of structural information, which is particularly useful for the unambiguous identification of isomers. mdpi.comojp.gov While mass spectrometry is excellent for determining molecular weight and fragmentation patterns, isomers can sometimes produce very similar mass spectra. ojp.govspectra-analysis.comnih.gov

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. mdpi.com The position and substitution pattern of the phenyl and acetyl groups on the cyclohexyl ring in different isomers of this compound would result in distinct IR spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹). mdpi.comnih.gov By coupling GC with FTIR, each separated isomer can be analyzed by IR spectroscopy, allowing for their definitive identification based on their unique vibrational spectra. spectra-analysis.comnih.gov

Computational and Theoretical Chemistry Studies of 1 4 Phenylcyclohexyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic characteristics of molecules. These methods are pivotal in predicting the structure, stability, and reactivity of compounds like 1-(4-Phenylcyclohexyl)ethanone.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the total electronic energy of different conformations, the most stable isomer (e.g., cis vs. trans) and the most favorable orientation of the phenyl and acetyl groups relative to the cyclohexane (B81311) ring can be identified.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value (trans isomer) | Predicted Value (cis isomer) |

| C=O Bond Length (Å) | ~1.21 | ~1.21 |

| C-C (acetyl) Bond Length (Å) | ~1.51 | ~1.51 |

| C-C (phenyl) Average Bond Length (Å) | ~1.39 | ~1.39 |

| C-C (cyclohexyl) Average Bond Length (Å) | ~1.54 | ~1.54 |

| C-C-O Bond Angle (°) | ~120 | ~120 |

| Phenyl-Cyclohexyl Dihedral Angle (°) | Varies with conformation | Varies with conformation |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules. Specific values for this compound would require a dedicated computational study.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Sites

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered around the carbonyl group (C=O) of the ethanone (B97240) moiety, which is electron-deficient. scispace.com This distribution indicates that the phenyl ring is the primary site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These energy values are representative and intended for illustrative purposes. Actual values would be determined through specific quantum chemical calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the surface of a molecule. ucl.ac.uk It is an invaluable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. ucl.ac.uk Regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. ucl.ac.uk

For this compound, an MEP map would show a region of high electron density (red) around the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. scispace.com The hydrogen atoms of the molecule and potentially the area around the carbonyl carbon would exhibit a positive electrostatic potential (blue). The phenyl ring would likely show a moderately negative potential, consistent with its ability to participate in electrophilic aromatic substitution reactions.

Conformational Analysis and Energy Landscapes of the Cyclohexyl Ring

The cyclohexane ring is not planar; it exists predominantly in a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions. The interconversion between these two chair conformations is known as ring flipping.

Computational conformational analysis can be used to determine the relative energies of the different possible conformers. For this compound, this involves analyzing the cis and trans isomers, as well as the axial and equatorial placement of the phenyl and acetyl groups in each. It is generally observed that bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

Molecular dynamics simulations and potential energy surface scans can map the energy landscape of the ring-flipping process. sigmaaldrich.com These studies reveal the energy barriers between different conformations, such as the transition from a chair to a twist-boat, and then to the inverted chair form. sigmaaldrich.com For the trans isomer of this compound, the diequatorial conformation is expected to be significantly more stable than the diaxial conformation. For the cis isomer, one substituent must be axial while the other is equatorial, and the molecule will adopt the conformation that places the larger group (the phenyl group) in the equatorial position.

Molecular Dynamics Simulations and Molecular Modeling of Intramolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. organicchemistrydata.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, as well as its conformational changes. organicchemistrydata.org

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

Vibrational Frequencies: Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. scispace.com Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For this compound, a prominent peak in the calculated IR spectrum would correspond to the stretching of the C=O bond in the ethanone group, typically expected in the range of 1700-1720 cm⁻¹. Other calculated frequencies would correspond to C-H stretching of the aromatic and aliphatic portions, and C-C stretching within the rings. Comparing the calculated vibrational spectrum with an experimental one can help confirm the molecule's structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical methods can predict the ¹H and ¹³C NMR chemical shifts. pdx.edu These calculations are based on the principle that the magnetic field experienced by a nucleus is shielded by the surrounding electron density. By calculating this shielding for each nucleus in the molecule, a theoretical NMR spectrum can be generated. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the phenyl ring, the cyclohexane ring, and the acetyl group, aiding in the assignment of signals in an experimental spectrum.

In Silico Exploration of Chemical Transformations and Reaction Selectivity

The application of computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms, transition states, and selectivity of chemical reactions involving complex organic molecules. While specific computational studies on the reaction selectivity of this compound are not widely documented, extensive theoretical investigations into structurally analogous compounds, such as 4-phenylcyclohexanone (B41837), offer a clear framework for how such in silico explorations are conducted and the valuable data they yield.

A notable example is the theoretical study of the asymmetric Baeyer-Villiger oxidation of 4-phenylcyclohexanone. nih.gov This reaction transforms a cyclic ketone into a lactone using an oxidant like meta-chloroperoxobenzoic acid (m-CPBA). Understanding and predicting the enantioselectivity—the preference for forming one of two mirror-image products—is a significant challenge that computational methods are well-suited to address.

In one such study, DFT calculations were employed to investigate the reaction mechanism when catalyzed by a chiral Scandium(III)-N,N'-dioxide complex. nih.gov The calculations revealed that the combination of the scandium catalyst and the conjugate base of the peroxyacid creates a bifunctional system. The Lewis acidic Sc(III) center activates the ketone's carbonyl group, making it more susceptible to nucleophilic attack, while the associated meta-chlorobenzoate anion acts as a proton shuttle. nih.gov

The rate-determining step for the reaction was identified as the initial addition of the oxidant (m-CPBA) to the carbonyl group of the 4-phenylcyclohexanone. nih.gov Computational modeling of the transition states for both the uncatalyzed and catalyzed reactions provided quantitative data on their respective energy barriers, demonstrating the significant catalytic effect.

| Reaction Pathway | Calculated Activation Barrier (kJ mol⁻¹) |

|---|---|

| Uncatalyzed Reaction | 189.8 |

| Sc(III)-N,N'-dioxide Catalyzed Reaction | 86.7 |

Furthermore, the in silico analysis was crucial in elucidating the origins of enantioselectivity. The calculations showed that steric hindrance plays a key role. nih.gov Repulsive forces between the bulky groups on the chiral catalyst ligand, the phenyl group of the m-CPBA oxidant, and the phenyl group of the 4-phenylcyclohexanone substrate create a more sterically crowded transition state for the formation of one enantiomer over the other. nih.gov This difference in transition state energy leads to the preferential formation of the less-hindered product, explaining the observed enantioselectivity.

While this example focuses on 4-phenylcyclohexanone, the principles and methodologies are directly applicable to the study of this compound. Similar DFT studies could be used to predict the outcomes of its various chemical transformations, including:

Stereoselectivity of nucleophilic additions: Investigating the facial selectivity of attacks on the carbonyl carbon by reagents like Grignard or organolithium compounds.

Regioselectivity of enolate formation: Determining the preferred site of deprotonation when treated with different bases to form either the kinetic or thermodynamic enolate, which is crucial for subsequent alkylation reactions. nih.govmasterorganicchemistry.com

Mechanisms of other oxidations or reductions: Elucidating the pathways and predicting the major products for a variety of other synthetically important reactions.

Such computational explorations are invaluable for rational catalyst design, reaction optimization, and predicting the stereochemical and regiochemical outcomes of reactions involving this compound and related ketones.

Synthesis and Characterization of Derivatives and Analogues of 1 4 Phenylcyclohexyl Ethanone

Strategies for Structural Diversification via Modifications at the Ethanone (B97240) Moiety

The ethanone group is a versatile functional handle for a wide array of chemical transformations, allowing for significant structural diversification. Key strategies include reactions at the α-carbon and transformations of the carbonyl group itself.

Alpha-Functionalization: The acidity of the α-protons of the acetyl group allows for enolate formation, which can then react with various electrophiles. A prominent method for α-alkylation or α-acylation is the Stork enamine synthesis. In this approach, 1-(4-phenylcyclohexyl)ethanone is first reacted with a secondary amine, such as pyrrolidine, to form a nucleophilic enamine intermediate. This enamine can then react with alkyl halides or acyl chlorides, followed by hydrolysis to yield the α-substituted ketone. askfilo.com

Condensation Reactions: The Claisen-Schmidt condensation is a widely employed method for synthesizing chalcones, which are α,β-unsaturated ketones. jetir.orgresearchgate.net This reaction involves the base-catalyzed condensation of this compound with a variety of substituted or unsubstituted aromatic aldehydes. nih.govresearchgate.net The resulting chalcone (B49325) derivatives possess an extended conjugation system and serve as precursors for flavonoids and other heterocyclic compounds. nih.gov Catalysts for this reaction are typically strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), although acid catalysts and modern solvent-free methods have also been developed. jetir.orgjchemrev.com

Carbonyl Group Transformations: The carbonyl group can be directly modified through several key reactions:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-phenylcyclohexyl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new chiral center.

Oxidation: The Baeyer-Villiger oxidation converts the ketone into an ester. Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can yield 4-phenylcyclohexyl acetate. This reaction proceeds via the migration of the more substituted cyclohexyl group. Enzymatic Baeyer-Villiger oxidations using monooxygenases offer a green alternative with high regioselectivity. nih.gov

Grignard Reaction: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the carbonyl group produces tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, yielding various alkene derivatives.

A summary of these transformations is presented below.

| Reaction Type | Reagent(s) | Product Type |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Chalcone (α,β-Unsaturated Ketone) |

| Stork Enamine Acylation | 1. Pyrrolidine, H⁺2. Acyl Chloride3. H₃O⁺ | β-Diketone |

| Baeyer-Villiger Oxidation | m-CPBA or Monooxygenase | Ester (e.g., 4-Phenylcyclohexyl acetate) |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Addition | R-MgBr | Tertiary Alcohol |

Regioselective and Stereoselective Functionalization of the Cyclohexyl Ring

Functionalizing the saturated cyclohexyl ring presents a significant synthetic challenge due to the chemical inertness of C-H bonds. Modern synthetic methods, particularly catalyst-controlled C-H functionalization, have provided powerful tools to achieve high site- and stereoselectivity.

Catalyst-controlled C-H functionalization can overcome the inherent reactivity preferences of a substrate, allowing for the activation of otherwise unreactive C-H bonds. nih.gov For a substituted cyclohexane (B81311), this approach can desymmetrize the ring by selectively functionalizing a specific methylene (B1212753) C-H bond. nih.govresearchgate.net For instance, using rhodium(II) catalysts with donor/acceptor carbenes, it is possible to achieve selective insertion into a C-H bond at a position remote from the existing substituent, such as the C3 or C4 position of the cyclohexane ring. nih.gov The choice of catalyst is crucial in directing the insertion to a specific site. nih.gov

Stereoselectivity in cyclohexane reactions is heavily governed by the chair conformation of the ring. Many reactions, such as E2 eliminations, require a specific spatial arrangement of the reacting groups. For an E2 reaction to occur, the hydrogen atom and the leaving group must be in an anti-periplanar (or trans-diaxial) conformation. masterorganicchemistry.comlibretexts.org This stereoelectronic requirement means that if a leaving group is in an equatorial position, the molecule may need to undergo a ring-flip to a less stable conformation to place the leaving group in an axial position for the reaction to proceed. libretexts.orgspcmc.ac.in This principle can be exploited to control the stereochemical outcome of reactions on the cyclohexane ring. For example, the introduction of a functional group via substitution or elimination can be directed to a specific face of the ring by controlling the conformation and the anti-periplanar arrangement of the reactants.

Advanced catalytic systems, such as dual palladium/electron transfer mediator (ETM) catalysis, have been developed for the stereoselective synthesis of cis-1,4-disubstituted heterocycles, and these principles can be extended to carbocyclic systems. acs.org Such methods allow for the formation of specific diastereomers by controlling the approach of the reagents to the ring.

Substituent Effects on the Phenyl Ring and their Influence on Reactivity

Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of this compound can significantly alter the molecule's electronic properties and, consequently, its reactivity and biological activity.

The synthesis of these substituted analogues is commonly achieved by modifying the starting materials. A versatile method involves the reaction of an appropriately substituted phenyl Grignard reagent (X-Ph-MgBr) with 4-acetylcyclohexanecarbonitrile. Subsequent hydrolysis of the intermediate imine would yield the desired ketone. An alternative route starts with a substituted cyclohexyl Grignard reagent reacting with a substituted benzonitrile.

The nature of the substituent (X) on the phenyl ring influences the reactivity of other parts of the molecule:

Ethanone Moiety: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease its reactivity towards nucleophiles. These effects also modulate the pKa of the α-protons, influencing the rate and equilibrium of enolate formation.

Cyclohexyl Ring: The electronic nature of the phenyl substituent can have a more subtle, long-range inductive effect on the reactivity of the cyclohexyl C-H bonds, although this is generally less pronounced than the effects on the conjugated ethanone system.

Research on structurally related compounds, such as substituted 1-(1-phenylcyclohexyl)piperidines, has demonstrated that modifying the phenyl ring is a key strategy for tuning pharmacological properties. In these studies, analogues with methoxy (B1213986) and methyl groups at the meta and para positions were synthesized and characterized to establish structure-activity relationships.

| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted Influence on Carbonyl Reactivity |

| -OCH₃ (Methoxy) | Electron-Donating | Decreased reactivity towards nucleophiles |

| -CH₃ (Methyl) | Electron-Donating | Decreased reactivity towards nucleophiles |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Net increase in reactivity towards nucleophiles |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increased reactivity towards nucleophiles |

Synthesis and Characterization of Ring-Expanded or Ring-Contracted Analogues

Altering the size of the carbocyclic ring from a six-membered ring to a five- or seven-membered ring creates structural analogues with different conformational properties and ring strain, which can impact their chemical and biological profiles.

Ring-Contracted Analogues (Cyclopentyl): The synthesis of 1-(4-phenylcyclopentyl)ethanone, the five-membered ring analogue, can be achieved through several routes. One common method involves the Grignard reaction between a cyclopentyl Grignard reagent and a substituted benzonitrile, such as 4-acetylbenzonitrile. google.com An alternative approach is the Friedel-Crafts acylation of phenylcyclopentane. However, this can lead to a mixture of ortho-, meta-, and para-isomers, requiring separation. A more direct synthesis involves the reaction of cyclopentylmagnesium bromide with benzonitrile, followed by acidic hydrolysis of the resulting imine to yield cyclopentyl phenyl ketone. google.com

Ring-Expanded Analogues (Cycloheptyl): The synthesis of seven-membered rings often requires specialized ring-expansion strategies, as direct cyclization can be challenging. General methods for expanding cyclic ketones by one carbon atom are applicable here. organic-chemistry.org

Diazoalkane Homologation: Reaction of this compound with trimethylsilyldiazomethane, catalyzed by a Lewis acid like scandium(III) triflate, can lead to the ring-expanded 1-(4-phenylcycloheptyl)ethanone. organic-chemistry.org

Tiffeneau-Demjanov Rearrangement: This classic method involves converting the ketone to a cyanohydrin, reducing the nitrile to a primary amine, diazotization with nitrous acid, and subsequent rearrangement with ring expansion.

Carbocation Rearrangements: Creating a carbocation adjacent to the ring, for example by protonating an exocyclic double bond, can induce a rearrangement where a bond in the cyclohexane ring migrates to expand the ring to a more stable cycloheptyl system. youtube.comyoutube.com

Development of Spirocyclic and Fused-Ring Systems Incorporating the Phenylcyclohexyl Core

Constructing additional rings onto the this compound scaffold generates structurally complex and rigid molecules with unique three-dimensional shapes. These can be spirocyclic (sharing one atom) or fused (sharing two atoms).

Spirocyclic Systems: Spirocycles can be synthesized from the ethanone moiety. For instance, a standard hydantoin (B18101) synthesis involving the reaction of this compound with potassium cyanide and ammonium (B1175870) carbonate would yield a spiro-hydantoin derivative. nih.gov Another approach involves creating a spiro-center at the cyclohexyl ring. This can be achieved through intramolecular reactions. For example, attaching a nucleophilic side chain to the phenyl ring could allow for an intramolecular Michael-type addition to a dihydrothiazine ring if the cyclohexyl moiety were part of a larger system like a cephalosporin, as demonstrated in analogous systems. nih.gov One-pot sequential reactions involving oxidative dearomatization and spiroannulation have also been developed for the construction of spiro-cyclohexadienones from related precursors. rsc.org

Fused-Ring Systems: Fused rings are typically formed through intramolecular cyclization reactions. For example, if a suitable side chain is introduced at the α-position of the ethanone group, it can be made to cyclize onto the phenyl ring via an intramolecular Friedel-Crafts reaction, or onto the cyclohexyl ring. Base-induced ring expansion strategies have been used to create fused seven-membered polycyclic systems from 1-indanone (B140024) derivatives, a methodology that could be conceptually adapted.

Chiral Synthesis and Stereoisomeric Resolution of this compound Analogues

This compound is a chiral molecule, existing as a pair of enantiomers (R and S). Furthermore, the cis and trans diastereomers of the 1,4-disubstituted cyclohexane ring add another layer of stereochemical complexity. mvpsvktcollege.ac.inlibretexts.org The synthesis and separation of specific stereoisomers are critical for applications where stereochemistry dictates function.

Stereoisomeric Resolution: The separation of enantiomers from a racemic mixture is a common strategy.

Enzymatic Kinetic Resolution: This is a powerful and green method for obtaining optically active compounds. Ketoreductases (KREDs) can asymmetrically reduce one enantiomer of a racemic ketone to the corresponding chiral alcohol, leaving the other ketone enantiomer unreacted and in high enantiomeric excess. nih.govdaneshyari.comresearchgate.net Alternatively, Baeyer-Villiger monooxygenases can selectively oxidize one enantiomer to an ester, also achieving kinetic resolution. nih.gov Lipase-catalyzed transesterification of the corresponding racemic alcohol (obtained by non-selective reduction of the ketone) is another highly effective resolution technique. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Direct separation of enantiomers can be achieved by using a chiral stationary phase (CSP). tandfonline.comresearchgate.net Polysaccharide-based columns (e.g., cellulose (B213188) derivatives) or cyclodextrin-based columns are commonly used and can effectively resolve the enantiomers of cyclic ketones and their derivatives. tandfonline.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. tandfonline.comnih.gov

Chiral Synthesis: Asymmetric synthesis aims to create a single desired stereoisomer directly.

Asymmetric Reduction: The use of chiral catalysts or reagents for the reduction of the ketone can produce the corresponding alcohol with high enantioselectivity. This includes methods like catalytic asymmetric transfer hydrogenation. researchgate.net

Asymmetric C-H Functionalization: As described in section 6.2, catalyst-controlled desymmetrization of a prochiral precursor can be used to install chirality on the cyclohexane ring in a stereoselective manner. nih.govresearchgate.net

The table below summarizes methods for obtaining stereoisomerically pure compounds.

| Method | Technique | Principle | Typical Outcome |

| Resolution | Enzymatic Kinetic Resolution (KRED) | Enantioselective reduction of one ketone enantiomer. nih.gov | One enantiomer of the alcohol and the unreacted enantiomer of the ketone. |

| Resolution | Chiral HPLC | Differential interaction with a chiral stationary phase. tandfonline.comtandfonline.com | Separation of both pure enantiomers. |

| Synthesis | Asymmetric Catalysis | Use of a chiral catalyst to direct the formation of one stereoisomer. | A single, desired enantiomer or diastereomer. |

Advanced Applications in Materials Science and Supramolecular Chemistry

Utilization of 1-(4-Phenylcyclohexyl)ethanone as a Building Block in Polymer Synthesis